

Spectroscopic Properties of Direct Blue 90: A Technical Guide

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Compound of Interest

Compound Name: Direct blue 90

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This technical guide provides a comprehensive overview of the spectroscopic properties of **Direct Blue 90** (C.I. 231560; CAS 12217-56-0). Due to the limited availability of specific published data for this dye, this document focuses on its general characteristics as a double azo dye and provides detailed experimental protocols for its full spectroscopic characterization.

Introduction

Direct Blue 90 is a synthetic dye belonging to the double azo class, characterized by the presence of two azo ($-N=N-$) chromophores.^[1] This structural feature is responsible for its strong absorption of light in the visible spectrum, resulting in its characteristic blue color. Azo dyes are widely used in various industrial applications, and their spectroscopic properties are critical for understanding their behavior in different chemical environments, which is essential for quality control, formulation, and research applications.

Spectroscopic Data

Quantitative spectroscopic data for **Direct Blue 90** is not extensively reported in peer-reviewed literature. The following table summarizes the available information and typical characteristics for this class of dye.

Spectroscopic Property	Value/Characteristic	Notes
Chemical Class	Double Azo Dye	[1]
CAS Number	12217-56-0 / 71873-63-7	[1]
Molecular Formula	C ₃₈ H ₂₀ N ₆ Na ₄ O ₁₆ S ₄	[1]
Molecular Weight	1036.82 g/mol	[1]
UV-Vis λ _{max} (Water)	~573 nm	This value is derived from a study on the degradation of the dye and should be considered an approximation.[2] Similar direct azo dyes show maxima in the 580-620 nm range.[3]
Molar Absorptivity (ε)	Data not available.	This is an intrinsic property that must be determined experimentally. A detailed protocol is provided in Section 3.1.
Fluorescence Emission	Typically negligible.	Azo dyes are generally non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways of the excited state.[4][5]
Fluorescence Quantum Yield (Φ _F)	Typically very low (<0.01).	Must be determined experimentally relative to a known standard. See Protocol in Section 3.2.
Solvatochromism	Expected to show positive (bathochromic) solvatochromism.	The absorption maximum is expected to shift to longer wavelengths (a red shift) as the polarity of the solvent increases.[6] See Protocol in Section 3.3.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key spectroscopic properties of **Direct Blue 90**.

Protocol: Determination of UV-Vis Absorption Spectrum and Molar Absorptivity

This protocol describes the procedure to determine the wavelength of maximum absorption (λ_{max}) and the molar absorptivity (ϵ) of **Direct Blue 90** in a given solvent (e.g., deionized water) using the Beer-Lambert law.^{[7][8]}

Materials:

- **Direct Blue 90** powder
- Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
- Class A pipettes
- Analytical balance
- Deionized water (or other desired solvent)
- Dual-beam UV-Vis spectrophotometer
- Matched quartz cuvettes (1 cm path length)

Procedure:

- **Prepare a Stock Solution:** Accurately weigh a small amount (e.g., 10 mg) of **Direct Blue 90**. Quantitatively transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of solvent and then dilute to the mark. Calculate the precise molar concentration of this stock solution.
- **Prepare a Dilution Series:** Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentration in 10 mL or 50 mL volumetric

flasks. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0.

- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
- **Determine λ_{max} :** Use the most concentrated standard solution that gives an absorbance below 1.0. Scan the absorbance from 400 nm to 800 nm against a solvent blank. The wavelength that shows the highest absorbance is the λ_{max} .
- **Measure Absorbance:** Set the spectrophotometer to the determined λ_{max} . Measure the absorbance of the solvent blank and each of the standard solutions, starting from the most dilute. Rinse the cuvette with the next solution to be measured.
- **Data Analysis:** Plot a graph of absorbance (y-axis) versus molar concentration (x-axis). Perform a linear regression on the data points. According to the Beer-Lambert Law ($A = \epsilon bc$), where 'A' is absorbance, ' ϵ ' is molar absorptivity, 'b' is the path length (1 cm), and 'c' is the concentration, the slope of the line is equal to the molar absorptivity (ϵ) in units of $\text{M}^{-1}\text{cm}^{-1}$.

[9]

Protocol: Measurement of Fluorescence Emission Spectrum

This protocol outlines the measurement of the fluorescence emission spectrum to identify the peak emission wavelength and relative fluorescence intensity. Azo dyes are typically non-fluorescent, so a signal may not be observed.

Materials:

- Dilute solution of **Direct Blue 90** (absorbance < 0.1 at excitation wavelength)
- Spectrofluorometer
- Quartz fluorescence cuvette (1 cm path length)

Procedure:

- **Sample Preparation:** Prepare a dilute solution of **Direct Blue 90** in the desired solvent. The absorbance at the intended excitation wavelength should be below 0.1 to avoid inner filter effects.
- **Instrument Setup:** Turn on the spectrofluorometer and allow the lamp to stabilize.
- **Set Excitation Wavelength:** Set the excitation monochromator to the λ_{max} determined from the UV-Vis absorption spectrum (~573 nm).
- **Scan for Emission:** Scan the emission monochromator over a wavelength range starting approximately 20 nm above the excitation wavelength to a longer wavelength (e.g., 590 nm to 850 nm).
- **Data Acquisition:** Record the fluorescence emission spectrum. If a peak is observed, the wavelength at the maximum intensity is the emission maximum. The integrated area under the curve is proportional to the fluorescence intensity.

Protocol: Investigation of Solvatochromism

This protocol describes how to observe the effect of solvent polarity on the absorption spectrum of **Direct Blue 90**.^{[6][10]}

Materials:

- **Direct Blue 90**
- A series of solvents with varying polarities (e.g., DMSO, ethanol, acetone, water, chloroform, toluene)
- UV-Vis spectrophotometer and quartz cuvettes

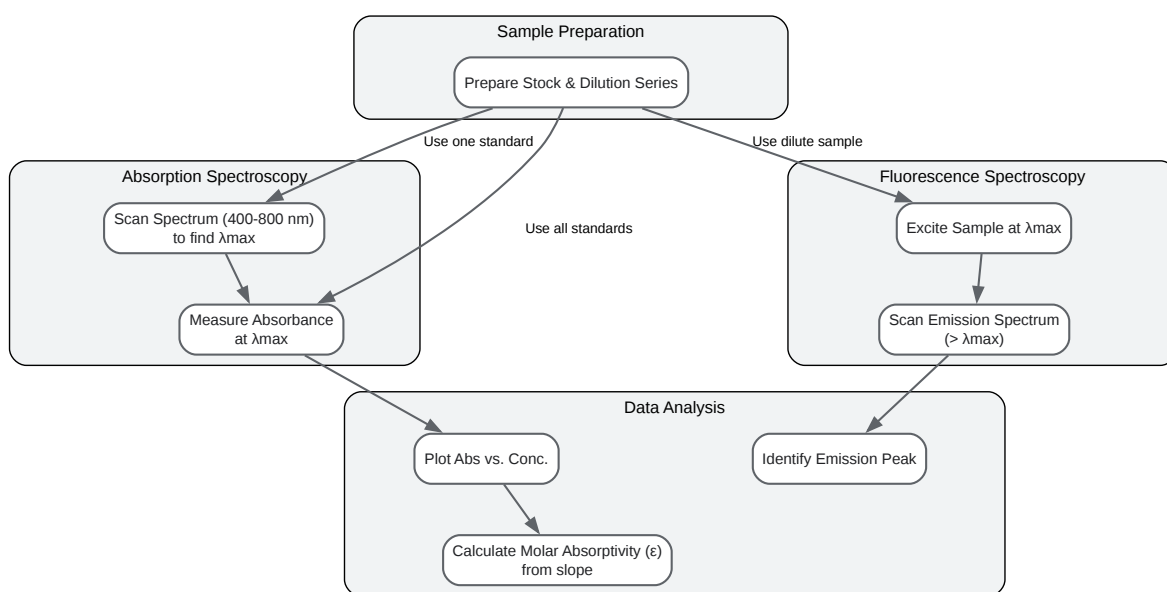
Procedure:

- **Prepare Solutions:** Prepare solutions of **Direct Blue 90** of the same concentration in each of the selected solvents. Note that solubility may vary significantly.
- **Record Spectra:** For each solution, record the UV-Vis absorption spectrum from 400 nm to 800 nm, using the respective pure solvent as the blank.

- Data Analysis: Compare the λ_{max} of the dye in each solvent. A shift to longer wavelengths (red shift or bathochromic shift) with increasing solvent polarity indicates positive solvatochromism. A shift to shorter wavelengths (blue shift or hypsochromic shift) indicates negative solvatochromism.

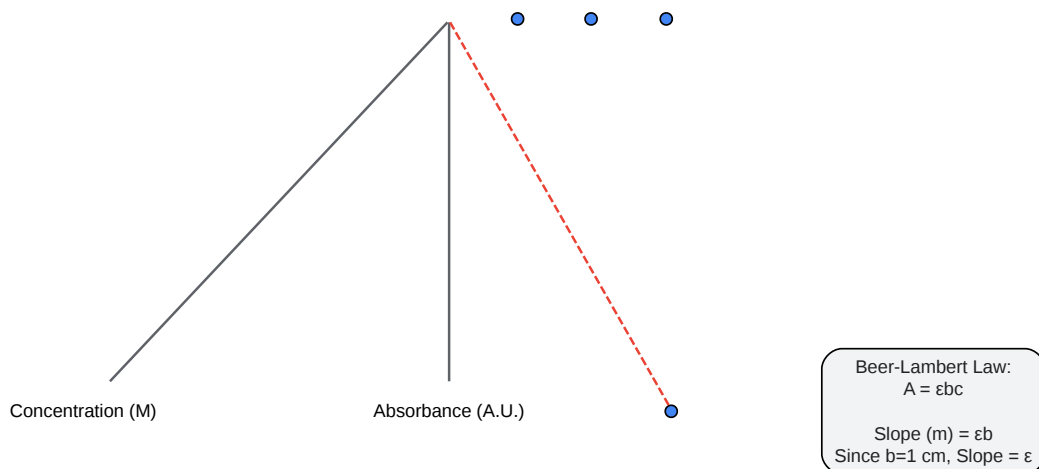
Visualizations

The following diagrams illustrate key experimental workflows and concepts relevant to the spectroscopic analysis of **Direct Blue 90**.



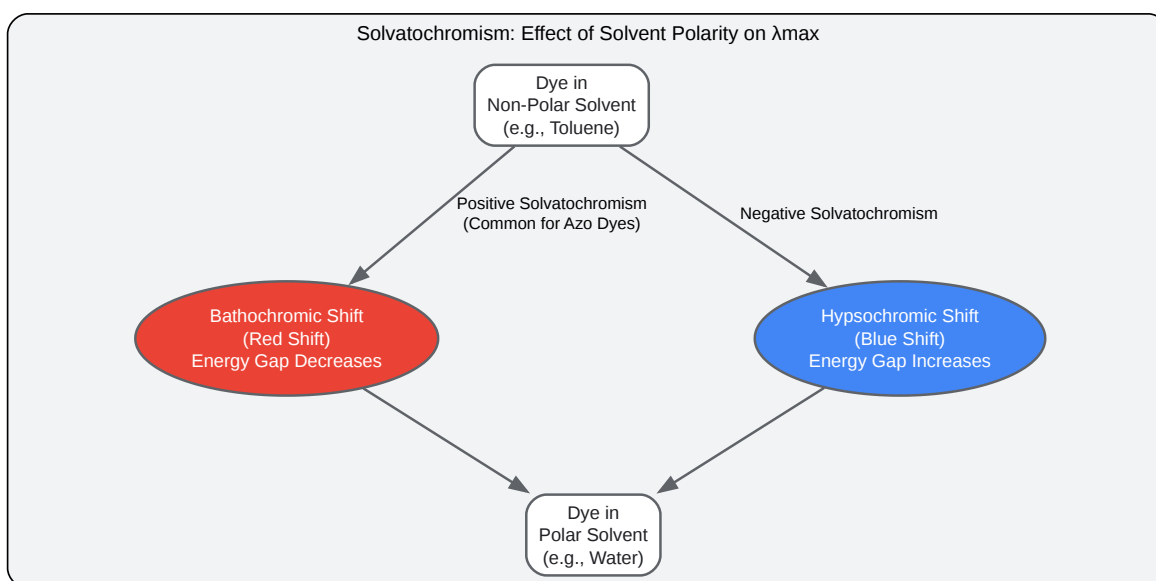
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Caption: Experimental workflow for spectroscopic characterization.



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Caption: Conceptual plot for determining molar absorptivity (ϵ).



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